molecular formula C15H12N2O2 B1604001 N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide CAS No. 886362-51-2

N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No. B1604001
M. Wt: 252.27 g/mol
InChI Key: DCQLURYNNSXYCR-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide (NCHPHA) is an organic compound with a wide range of applications in the field of scientific research. It is a member of the phenylacetamide family, which is a group of compounds that are used for a variety of purposes such as drug synthesis, imaging, and signal transduction. NCHPHA is a unique compound due to its ability to exist in both its hydrophilic and hydrophobic forms, making it an ideal choice for a variety of scientific experiments.

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide serves as an intermediate in the synthesis of various compounds. For example, it is used in chemoselective acetylation processes for producing antimalarial drugs. The use of immobilized lipase for the acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide demonstrates the chemical's role in drug synthesis, showcasing its versatility in producing biologically active molecules through enzymatic methods (Magadum & Yadav, 2018).

Environmental Studies

Research into the photocatalytic degradation of paracetamol, a related acetamide, underlines the environmental significance of these compounds. Studies using TiO2 nanoparticles for the degradation of acetaminophen highlight the potential for removing pharmaceutical pollutants from water sources, pointing to the broader environmental applications of related acetamides (Jallouli et al., 2017).

Biological Activities

The biological activities of compounds structurally similar to N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide, such as anti-inflammatory and analgesic effects, have been explored. For instance, derivatives of N-(2-hydroxyphenyl)acetamide have been studied for their anti-arthritic and anti-inflammatory activity, revealing the compound's potential in developing therapeutic agents for inflammatory diseases (Jawed et al., 2010).

properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLURYNNSXYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649645
Record name N-(3-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide

CAS RN

886362-51-2
Record name N-(3-Cyanophenyl)-4-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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